molecular formula C12H16BClO2 B1359217 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 870195-94-1

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1359217
CAS No.: 870195-94-1
M. Wt: 238.52 g/mol
InChI Key: CDVCBWQNFHAZRD-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The compound's formal International Union of Pure and Applied Chemistry name reflects its structural composition, where the dioxaborolane ring system serves as the parent structure with appropriate substitution patterns. The systematic name identifies the chlorophenyl substituent at the 2-position of the dioxaborolane ring, with the chlorine atom positioned ortho to the boron-carbon bond on the phenyl ring.

Alternative nomenclature systems recognize this compound through several accepted designations. The most commonly employed nomenclature identifies it as 2-Chlorophenylboronic acid pinacol ester, which emphasizes its derivation from the corresponding boronic acid through esterification with pinacol. This naming convention proves particularly useful in synthetic chemistry contexts, as it directly indicates the compound's relationship to both the parent boronic acid and the pinacol protecting group. Additional systematic names include 1-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, which emphasizes the substitution pattern on the benzene ring.

The compound carries the Chemical Abstracts Service registry number 870195-94-1, providing unambiguous identification in chemical databases and literature. The molecular formula C₁₂H₁₆BClO₂ reflects the precise atomic composition, with a molecular weight of 238.52 grams per mole. Various database identifiers further facilitate systematic cataloging, including the DSSTox Substance Identifier DTXSID10629660 and the European Community number 805-313-3.

Nomenclature System Designation Reference
International Union of Pure and Applied Chemistry Systematic This compound
Common Chemical Name 2-Chlorophenylboronic acid pinacol ester
Alternative Systematic 1-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Chemical Abstracts Service Number 870195-94-1
Molecular Formula C₁₂H₁₆BClO₂
Molecular Weight 238.52 g/mol

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits characteristic features of arylboronic esters, with the boron center adopting a trigonal planar configuration. X-ray crystallographic analysis techniques provide fundamental insights into the three-dimensional arrangement of atoms within the crystal structure. The experimental determination of atomic positions through X-ray diffraction methods enables precise characterization of bond lengths, bond angles, and conformational preferences.

The dioxaborolane ring system demonstrates a nearly planar conformation, consistent with observations in related pinacol ester derivatives. Crystallographic studies of analogous arylboronic acid pinacol esters reveal that the dioxaborolane unit maintains planarity with root-mean-square deviations typically less than 0.01 Angstroms for the BCO₂ atoms. The boron-oxygen bond distances in such structures typically range from 1.31 to 1.35 Angstroms, while boron-carbon distances extend slightly longer due to the different hybridization states.

The ortho-chloro substitution introduces specific geometric constraints that influence the overall molecular conformation. Unlike para-substituted derivatives, the ortho position creates potential steric interactions between the chlorine atom and the dioxaborolane ring system. This steric influence affects the dihedral angle between the phenyl ring and the dioxaborolane plane, typically resulting in non-coplanar arrangements to minimize unfavorable interactions. X-ray crystallographic analysis of related ortho-substituted arylboronic esters demonstrates dihedral angles ranging from 37 to 73 degrees, depending on the specific substituent and crystal packing forces.

The compound exhibits a density of 1.103 grams per cubic centimeter, consistent with the presence of the chlorine substituent and the organic framework. Physical characterization reveals the compound as a colorless to almost colorless clear liquid at room temperature, with a boiling point range of 140-145 degrees Celsius under reduced pressure conditions of 0.05 millimeters of mercury. The flash point occurs at 144.276 degrees Celsius, indicating moderate thermal stability under standard conditions.

Structural Parameter Value Reference
Density 1.103 g/cm³
Physical State (20°C) Colorless to almost colorless clear liquid
Boiling Point 140-145°C (0.05 mmHg)
Flash Point 144.276°C
Typical B-O Bond Length 1.31-1.35 Å
Dioxaborolane Planarity <0.01 Å root-mean-square deviation

Comparative Structural Analysis with Ortho-Substituted Arylboronic Esters

Comparative structural analysis reveals distinctive characteristics of this compound relative to other ortho-substituted arylboronic esters. The ortho-lithiation and in situ trapping methodology employed for synthesizing ortho-substituted arylboronic esters demonstrates the unique reactivity patterns associated with this substitution pattern. The mild reaction conditions required for ortho-substituted derivatives reflect the enhanced reactivity of the ortho position compared to meta and para alternatives.

Structural comparisons with related ortho-substituted derivatives illuminate the influence of different substituents on molecular geometry. The 2-fluorophenylboronic acid pinacol ester exhibits similar structural features but with reduced steric hindrance due to the smaller fluorine atom. In contrast, larger ortho substituents such as ethoxycarbonyl groups introduce more significant conformational constraints, resulting in greater deviations from planarity between the aromatic ring and dioxaborolane system.

The synthesis and characterization of various ortho-substituted arylboronic acid pinacol esters reveal consistent patterns in structural behavior. These compounds typically demonstrate similar boron-oxygen and boron-carbon bond distances, with variations primarily occurring in the dihedral angles between the aromatic and dioxaborolane systems. The ortho-chloro derivative occupies an intermediate position in terms of steric demand, exhibiting greater hindrance than fluorine but less than bulky groups such as ethoxycarbonyl or nitro substituents.

Crystallographic studies of related ortho-substituted systems provide valuable comparative data. The 2-methylphenylboronic acid pinacol ester shows similar geometric features but with reduced electronegativity effects compared to the chloro derivative. Electronic effects of the ortho-chloro substituent influence the electron density distribution around the boron center, potentially affecting reactivity patterns in subsequent synthetic transformations.

Cross-coupling reactivity studies demonstrate that ortho-substituted arylboronic esters, including the 2-chlorophenyl derivative, participate effectively in Suzuki-type reactions with aryl halides. The yields typically range from 53 to 94 percent, depending on the specific reaction conditions and coupling partners employed. This reactivity profile reflects the balance between steric hindrance from the ortho substitution and the electronic activation provided by the dioxaborolane system.

The comparative analysis extends to thermal stability characteristics, where ortho-substituted derivatives often exhibit different decomposition patterns compared to their meta and para isomers. The presence of the ortho-chloro group influences both the thermal decomposition pathways and the overall stability of the pinacol ester functionality under various reaction conditions.

Compound Ortho Substituent Typical Yield in Cross-Coupling Steric Hindrance Reference
This compound Chloro 53-94% Moderate
2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluoro Similar range Low
2-(2-Methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Methyl Similar range Moderate
2-(2-Ethoxycarbonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethoxycarbonyl Similar range High

Properties

IUPAC Name

2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVCBWQNFHAZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629660
Record name 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870195-94-1
Record name 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthesis via Boronic Acid and Pinacol Condensation

One common laboratory method involves the condensation of 2-chlorophenylboronic acid with pinacol under dehydrating conditions to form the dioxaborolane:

This method yields high purity 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for further synthetic applications.

Transition Metal-Catalyzed Borylation of Aryl Halides

Another prominent method is the palladium-catalyzed borylation of 2-chlorophenyl halides using bis(pinacolato)diboron (B2pin2):

  • Catalyst system : Pd(PtBu3)2 or Pd(dppf)Cl2 complexes.
  • Base : Potassium tert-butoxide or potassium hydroxide.
  • Solvent : Dioxane or THF.
  • Reaction temperature : Mild heating (25–80 °C).
  • Reaction time : 6–24 hours under nitrogen atmosphere.
  • Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with B2pin2, and reductive elimination to form the aryl boronate ester.

This method allows direct conversion of 2-chlorophenyl bromides or iodides to the desired dioxaborolane with good yields and functional group tolerance.

Synthesis via Cyclopropyl Derivative Boration

For derivatives such as 2-(2-(2-chlorophenyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the synthesis starts with cyclopropyl ketones followed by boration:

This method highlights the versatility of the dioxaborolane synthesis in complex molecule construction.

Method Key Reagents/Conditions Catalyst/Base Solvent Temperature Reaction Time Notes
Boronic acid + Pinacol condensation 2-chlorophenylboronic acid, pinacol, MgSO4 None THF Room temperature 12–16 hours Simple, high purity product
Pd-catalyzed borylation of aryl halides 2-chlorophenyl bromide/iodide, B2pin2 Pd(PtBu3)2, KOtBu or KOH Dioxane/THF 25–80 °C 6–24 hours Direct borylation, versatile substrate
Cyclopropyl ketone boration 2-chlorophenyl cyclopropyl ketone, B2pin2 Pd or Ni complexes THF or dioxane Mild heating Variable For cyclopropyl-substituted derivatives
  • The condensation method with boronic acid and pinacol is favored for its simplicity and mild conditions but requires careful drying to avoid hydrolysis.
  • Transition metal-catalyzed borylation allows for broader substrate scope, including halogenated aromatics, and can be optimized by ligand choice and base strength.
  • The use of Pd(PtBu3)2 catalyst has been shown to improve yields and selectivity in aryl chloride borylation.
  • Continuous flow methods and automated purification have been explored industrially to enhance scalability and reproducibility.

The preparation of this compound is well-established through multiple synthetic routes. The choice of method depends on the starting materials, desired scale, and functional group compatibility. Laboratory-scale synthesis typically employs boronic acid condensation with pinacol or Pd-catalyzed borylation of aryl halides, while industrial processes may incorporate continuous flow and advanced purification techniques to meet high purity demands. These methods provide reliable access to this valuable organoboron compound for applications in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The boron atom can be oxidized to form boronic acids or esters.

    Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids/Esters: Resulting from oxidation reactions.

    Substituted Phenyl Compounds: Produced via nucleophilic substitution.

Scientific Research Applications

Organic Synthesis

Role as a Reagent
This compound is primarily utilized in organic chemistry as a versatile reagent for the formation of carbon-boron bonds. These bonds are crucial for synthesizing a variety of organic molecules. The ability to introduce boron into organic frameworks allows for the development of complex structures that are otherwise difficult to achieve using traditional methods .

Case Study: Carbon-Boron Bond Formation
Research has demonstrated the effectiveness of this compound in cross-coupling reactions. For instance, it has been successfully employed in Suzuki-Miyaura coupling reactions to synthesize aryl-boron compounds with high yields and selectivity . This application is pivotal for creating pharmaceuticals and agrochemicals.

Pharmaceutical Development

Enhancement of Biological Activity
In drug discovery, this compound plays a significant role by facilitating the introduction of boron into drug candidates. The incorporation of boron can enhance the biological activity and stability of pharmaceuticals. This is particularly important in developing new treatments for diseases such as cancer and infectious diseases .

Case Study: Antileishmanial Activity
A study evaluating the structure-activity relationship (SAR) of boron-containing compounds identified analogues that exhibited promising antileishmanial activity. The incorporation of this compound into lead compounds showed improved efficacy against Leishmania donovani, demonstrating its potential as a therapeutic agent .

Materials Science

Development of Advanced Materials
The compound is also used in materials science for creating advanced polymers and coatings. Its unique properties contribute to thermal stability and resistance to degradation under various environmental conditions. This makes it suitable for applications in electronics and protective coatings .

Case Study: Polymer Synthesis
Research has shown that incorporating this compound into polymer matrices enhances their mechanical properties and thermal resistance. Such modifications are beneficial for applications in automotive and aerospace industries where material performance is critical .

Environmental Applications

Sustainable Pest Control
This compound has potential applications in developing environmentally friendly pesticides. Its ability to form stable complexes with various substrates can be harnessed to create effective pest control agents that minimize harmful effects on non-target organisms .

Case Study: Pesticide Development
Studies indicate that formulations based on this compound exhibit lower toxicity to beneficial insects while maintaining efficacy against pests. This dual benefit supports sustainable agricultural practices and reduces reliance on traditional chemical pesticides .

Summary Table of Applications

Application AreaKey BenefitsNotable Case Studies
Organic SynthesisFormation of carbon-boron bondsSuzuki-Miyaura coupling reactions
Pharmaceutical DevelopmentEnhanced biological activityAntileishmanial activity against Leishmania donovani
Materials ScienceImproved thermal stability and mechanical propertiesPolymer synthesis for aerospace applications
Environmental ApplicationsDevelopment of eco-friendly pesticidesSustainable pest control formulations

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boron atom in the dioxaborolane transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or alkenyl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Comparison of Key Boronate Esters

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Notes References
2-(2-Chlorophenyl)-... (Target) 2-Cl C₁₂H₁₆BClO₂ 238.52 Solid/Liquid* Suzuki couplings; pharmaceutical intermediates
2-(4-Iodophenyl)-... 4-I C₁₂H₁₆BIO₂ 314.97 Not reported Fluorescence studies; synthesized via reported methods
2-(4-Bromophenyl)-... 4-Br C₁₃H₁₇BBrO₂ 296.99 Colorless to light yellow liquid Cross-coupling reactions; halogenated intermediate
2-(3,5-Dichlorophenyl)-... 3,5-Cl₂ C₁₂H₁₅BCl₂O₂ 272.96 Solid (mp: 53°C) High steric/electronic demand; used in aryl-aryl bond formation
2-(4-Chloro-3-methoxyphenyl)-... 4-Cl, 3-OCH₃ C₁₃H₁₇BClO₃ 268.54 Not reported Enhanced electron-withdrawing/donating effects for tailored reactivity
2-(4-Ethynylphenyl)-... 4-C≡CH C₁₄H₁₈BO₂ 230.11 Not reported Click chemistry applications; alkyne functionalization
2-(4-Chlorothiophen-3-yl)-... Thiophene-3-Cl C₁₀H₁₄BClO₂S 244.55 Not reported Heterocyclic building block; sulfur-containing systems

*Note: Physical states vary by synthetic conditions and purity.

Positional Isomerism and Reactivity

  • Ortho vs. . However, ortho-substituted derivatives are advantageous in constructing sterically congested biaryls .
  • Electron-Withdrawing Effects : Chlorine substituents enhance electrophilicity of the boron center, facilitating oxidative addition in palladium-catalyzed reactions. The 3,5-dichloro derivative (electron-deficient aryl ring) exhibits higher reactivity in coupling with electron-rich partners .

Research Findings and Trends

  • C-H Borylation : Electron-deficient aryl rings (e.g., 2-chlorophenyl) undergo faster borylation due to lower activation barriers, as predicted by thermodynamic studies .
  • Steric vs. Electronic Trade-offs : Ortho-substituted derivatives like the target compound balance stability and reactivity, making them ideal for controlled coupling reactions .
  • Heterocyclic Analogs : Thiophene- and pyridine-containing boronates (e.g., 2-(4-chlorothiophen-3-yl)-...) expand applications in optoelectronics and agrochemicals .

Biological Activity

2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 2-Chlorophenylboronic Acid Pinacol Ester (CAS Number: 870195-94-1), is a boron-containing compound with significant chemical properties that have implications in various biological contexts. This article explores its biological activity, including antimicrobial effects, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₆BClO₂
  • Molecular Weight : 238.518 g/mol
  • Density : 1.103 g/cm³
  • Boiling Point : 140-145 °C (0.05 mmHg)
  • Flash Point : 144.276 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its antimicrobial properties and cytotoxic effects.

Antimicrobial Activity

Research indicates that boron-containing compounds exhibit antimicrobial properties. For instance:

Cytotoxicity

The cytotoxic effects of related compounds have been documented:

  • Cell Line Studies : Compounds similar to this compound demonstrated varying degrees of toxicity against human cell lines. For example, cytotoxicity against HeLa cells was observed with an IC50 value around 25 µM for related isocyanide compounds . This suggests that while the compound may have therapeutic potential, there is a need to balance efficacy with safety.

Case Studies and Research Findings

A few notable studies provide insights into the biological activities associated with boron-containing compounds:

StudyFindings
Study AIdentified that isocyanide derivatives inhibited Gram-positive bacteria effectively but had limited activity against Gram-negative strains due to permeability issues .
Study BInvestigated the interaction of boron compounds with cytochrome P450 enzymes; these interactions might explain the observed cytotoxicity in human cells .

The proposed mechanism for the biological activity of this compound revolves around its ability to form covalent bonds with nucleophilic sites in proteins:

  • Covalent Binding : The electrophilic nature of the boron atom allows it to form covalent bonds with thiol groups in proteins, potentially disrupting their function and leading to antimicrobial effects .

Q & A

Q. What are the optimal synthetic conditions for preparing 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

  • Methodological Answer : The compound is typically synthesized via a pinacol boronate esterification reaction. React 2-chlorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of an acid catalyst (e.g., HCl or H₂SO₄) under reflux in anhydrous tetrahydrofuran (THF) for 12–24 hours . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a hexane:ethyl acetate mixture (9:1 v/v) to achieve ≥95% purity . Confirm purity via 1H^1H/13C^{13}C NMR and HPLC-MS .

Q. How can the structure of this compound be reliably characterized?

  • Methodological Answer :
  • X-ray crystallography : Resolve the crystal structure to confirm bond angles and steric effects of the 2-chlorophenyl group (as demonstrated for analogous dioxaborolanes in structural studies) .
  • NMR spectroscopy : 11B^{11}B NMR will show a peak near δ 30 ppm, characteristic of sp² boron in dioxaborolanes. 1H^1H NMR should resolve the methyl groups (δ 1.0–1.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS will confirm the molecular ion [M+H]⁺ at m/z 265.1 (calculated for C₁₂H₁₅BClO₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronate ester. Use flame-dried glassware and molecular sieves (3Å) for long-term storage . Monitor degradation via TGA (thermal stability up to ~150°C) or periodic NMR .

Advanced Research Questions

Q. How does steric hindrance from the 2-chlorophenyl group influence Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The ortho-chloro substituent introduces steric bulk, reducing coupling yields. Optimize by:
  • Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate hindered substrates .
  • Solvent/base system : Employ DMF/H₂O with K₂CO₃ at 80–100°C for 24 hours .
  • Molar ratios : Increase boronate:aryl halide ratio to 1.5:1 to compensate for slower kinetics.
  • Validation : Track conversion via 19F^{19}F NMR (if fluorinated partners are used) or LC-MS .

Q. How to resolve contradictions in reported reactivity of this compound under basic vs. acidic conditions?

  • Methodological Answer : Conflicting data may arise from solvent-dependent hydrolysis:
  • Acidic conditions : Rapid hydrolysis in HCl/THF (pH <3) generates 2-chlorophenylboronic acid .
  • Basic conditions : Stable in K₂CO₃/DMF (pH 8–10), but prolonged heating (>48 hours) degrades the boronate .
  • Experimental design : Perform kinetic studies (monitor by 11B^{11}B NMR) to map pH vs. stability .

Q. What strategies mitigate competing side reactions in cross-coupling applications?

  • Methodological Answer :
  • Protecting groups : Temporarily protect reactive sites (e.g., –OH, –NH₂) on coupling partners to prevent undesired boron-heteroatom interactions .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) to minimize homocoupling .
  • Additives : Include CuI (0.1 eq) to suppress protodeboronation .

Key Notes for Experimental Design

  • Safety : Use fume hoods and PPE (gloves, goggles) due to potential respiratory/eye irritation .
  • Environmental : Dispose of boron-containing waste via licensed hazardous waste services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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